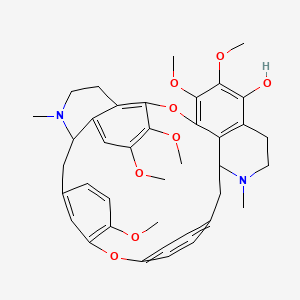![molecular formula C7H20N4 B14455727 N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)
N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine is a complex organic compound with the molecular formula C12H33N7. It is a polyamine, which means it contains multiple amine groups. This compound is known for its versatility in various chemical reactions and applications in different fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine involves large-scale reactors where the reactants are continuously fed into the system. The reaction is carried out under high pressure and temperature to achieve a high conversion rate. The product is then purified using various techniques such as distillation and crystallization to obtain the final compound with high purity.
化学反応の分析
Types of Reactions
N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield amine oxides, while substitution reactions may result in the formation of alkylated amines.
科学的研究の応用
N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used as an additive in lubricants and as a curing agent in the production of epoxy resins.
作用機序
The mechanism of action of N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit or activate specific enzymes. Additionally, its multiple amine groups allow it to interact with various biological molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
Ethylenediamine: A simpler polyamine with two amine groups.
Diethylenetriamine: Contains three amine groups and is used in similar applications.
Triethylenetetramine: Contains four amine groups and is used as a chelating agent.
Uniqueness
N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine is unique due to its specific arrangement of amine groups, which allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions compared to its simpler counterparts. This makes it particularly valuable in applications requiring high reactivity and stability.
特性
分子式 |
C7H20N4 |
|---|---|
分子量 |
160.26 g/mol |
IUPAC名 |
N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C7H20N4/c1-9-4-5-11-7-6-10-3-2-8/h9-11H,2-8H2,1H3 |
InChIキー |
VELRFBWXSQBZEM-UHFFFAOYSA-N |
正規SMILES |
CNCCNCCNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


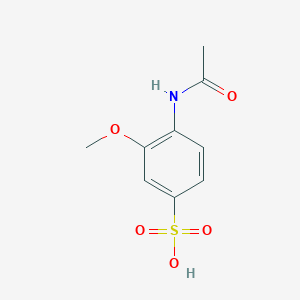

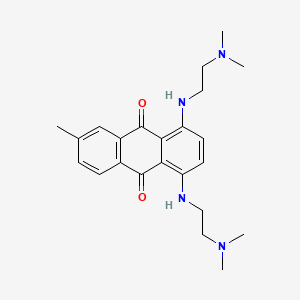
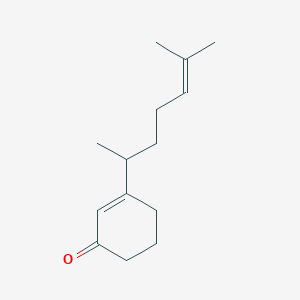
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
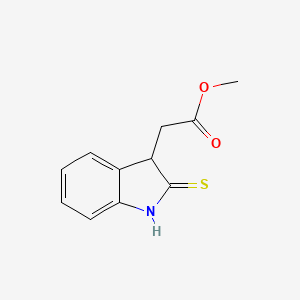
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
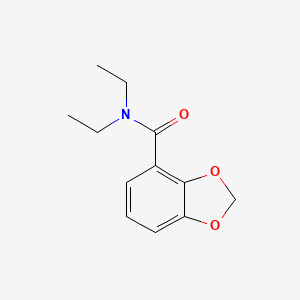
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
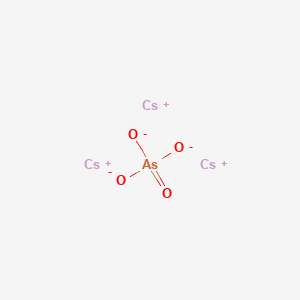
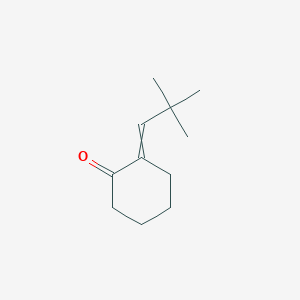
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
